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Benzamide, 4-(iminomethyl)- (9CI)

Cat. No.: B590503
CAS No.: 128377-38-8
M. Wt: 148.16 g/mol
InChI Key: HTHYDAXLOIOBHQ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amide and Imine Chemistry Research

The study of Benzamide (B126), 4-(iminomethyl)- (9CI) is situated within the broader fields of aromatic amide and imine chemistry. The benzamide moiety itself is a cornerstone in medicinal chemistry and materials science. nih.govnih.gov Benzamide, the parent compound, is a white solid with well-characterized physical properties. wikipedia.org The amide group is a stable functional group due to resonance delocalization, and its hydrogen bonding capabilities influence the solid-state structure and solubility of molecules. researchgate.net

The imine or azomethine group (-C=N-) is known for its versatile reactivity. nih.gov The carbon-nitrogen double bond is a key structural element in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. nih.gov Molecules that incorporate both an amide and an imine functionality, particularly on an aromatic scaffold, are of significant interest for developing novel ligands, catalysts, and therapeutic agents. nih.gov The electronic interplay between the electron-withdrawing amide group and the imine group across the benzene (B151609) ring can lead to unique chemical and physical properties.

Historical Development and Evolution of Related Schiff Base Systems in Chemical Literature

The imine functional group has a rich history in chemical literature. The first synthesis of this class of compounds was reported in 1864 by the German chemist Hugo Schiff, after whom the common name "Schiff base" is derived. These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.

Initially, research focused on the synthesis and basic characterization of these compounds. However, the field has evolved dramatically. In coordination chemistry, Schiff bases became recognized for their ability to form stable complexes with a wide array of metal ions, a property leveraged in catalysis and materials science. The versatility in their synthesis allows for the creation of multidentate ligands capable of forming well-defined coordination geometries. Furthermore, the discovery that the azomethine linkage is present in many biologically important molecules spurred extensive research into the medicinal applications of synthetic Schiff bases, with studies exploring their antimicrobial, anti-inflammatory, and antitumor activities. nih.gov

Rationale for Comprehensive Investigation of the 4-(Iminomethyl)benzamide (9CI) Scaffold

The scientific impetus for a thorough investigation of the 4-(Iminomethyl)benzamide scaffold is multifold. It stems from the proven importance of its constituent parts—the benzamide core and the Schiff base linkage.

Medicinal Chemistry Potential: The benzamide structure is a privileged scaffold found in numerous approved drugs. Its ability to engage in specific hydrogen bonding interactions makes it an excellent pharmacophore. The closely related analogue, 4-(aminomethyl)benzamide, has been identified as a potent inhibitor of viral entry, highlighting the potential of this substitution pattern. The introduction of an imine group, a known pharmacophoric element, could modulate this activity or introduce new biological properties.

Versatility in Synthesis: The imine bond provides a reactive handle for further chemical modifications. It can be readily hydrolyzed back to the parent aldehyde (4-formylbenzamide) and amine, or it can be reduced to form a secondary amine, providing access to a diverse library of related compounds. This synthetic flexibility is highly valuable in drug discovery and development for establishing structure-activity relationships.

Coordination Chemistry and Material Science: As a ligand, 4-(Iminomethyl)benzamide can coordinate to metal centers through its imine nitrogen and potentially the amide oxygen. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The combination of the rigid aromatic ring and the specific donor atoms makes it an attractive building block for supramolecular chemistry.

Overview of Advanced Methodologies Employed in Contemporary Chemical Research on Aromatic Imines and Amides

Modern chemical research employs a sophisticated suite of tools to synthesize and characterize compounds like 4-(Iminomethyl)benzamide.

Synthesis: The synthesis of Schiff bases is often a straightforward condensation reaction. nih.govresearchgate.net For 4-(Iminomethyl)benzamide, this would typically involve the reaction of 4-formylbenzamide (B2918280) with an ammonia (B1221849) source, often with acid or base catalysis and removal of water to drive the reaction to completion. Amide synthesis itself has numerous modern methods, including the reaction of acid chlorides with amines (a Schotten-Baumann type reaction) or direct coupling of carboxylic acids and amines using specialized reagents. youtube.comyoutube.com

Characterization: A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, confirming the presence of the imine proton and carbon, and verifying the substitution pattern on the aromatic ring. nih.govnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups, with characteristic absorption bands for the C=O (amide) and C=N (imine) stretching vibrations. nih.govnih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Computational Chemistry: Theoretical methods are increasingly used to predict and understand the properties of molecules.

Density Functional Theory (DFT): DFT calculations can be used to model molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the distribution of electron density and the energies of molecular orbitals. researchgate.netresearchgate.net

Molecular Docking: In medicinal chemistry research, computational docking is used to predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor, providing insight into its potential mechanism of action. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Benzamide (Parent Compound)

PropertyValueReference
CAS Number 55-21-0 wikipedia.org
Molecular Formula C₇H₇NO wikipedia.org
Molar Mass 121.14 g/mol wikipedia.org
Appearance Off-white solid wikipedia.org
Melting Point 127 to 130 °C wikipedia.org
Boiling Point 288 °C wikipedia.org
Solubility in Water 13.5 g/L (at 25°C) wikipedia.org

This table presents data for the parent compound, Benzamide, to provide context for the benzamide moiety.

Table 2: Predicted Physicochemical Properties of Benzamide, 4-(aminomethyl)-

PropertyValueReference
CAS Number 369-53-9 cymitquimica.com
Molecular Formula C₈H₁₀N₂O cymitquimica.comnih.gov
Molar Mass 150.18 g/mol nih.gov
Boiling Point 332.7±25.0 °C (Predicted)
Density 1.172±0.06 g/cm³ (Predicted)

This table presents data for the closely related and well-documented analogue, 4-(aminomethyl)benzamide, to illustrate the properties of a substituted benzamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128377-38-8

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-methanimidoylbenzamide

InChI

InChI=1S/C8H8N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H,(H2,10,11)

InChI Key

HTHYDAXLOIOBHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=N)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C=N)C(=O)N

Synonyms

Benzamide, 4-(iminomethyl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Iminomethyl Benzamide 9ci and Its Derivatives

Retrosynthetic Analysis and Design Principles for Iminomethyl Functionality on Benzamide (B126) Core

A retrosynthetic analysis of 4-(iminomethyl)benzamide reveals a primary disconnection at the carbon-nitrogen double bond (C=N) of the imine. This strategic bond cleavage points to two key synthons: an electrophilic carbonyl compound and a nucleophilic amine. The most direct and logical precursor for the benzamide portion is 4-formylbenzamide (B2918280) , which provides the core structure with the necessary aldehyde functionality at the para position. The imino nitrogen and its substituent are derived from a primary amine (R-NH₂).

This retrosynthetic approach establishes the fundamental design principle for synthesizing 4-(iminomethyl)benzamide and its derivatives: the condensation of 4-formylbenzamide with a suitable primary amine. The versatility of this strategy lies in the wide variety of commercially available or readily synthesized primary amines, allowing for the introduction of diverse functionalities onto the iminomethyl group.

Classical Condensation Pathways for Imine Formation

The classical approach to synthesizing 4-(iminomethyl)benzamide involves the direct condensation of 4-formylbenzamide with a primary amine. This reaction, a cornerstone of organic chemistry, proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine product. mdpi.comanalis.com.my

Optimization of Solvent Systems and Reaction Conditions for Yield and Purity

The efficiency of imine formation is highly dependent on the reaction conditions. The removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the product. This is often achieved through the use of dehydrating agents or azeotropic distillation. mdpi.com

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. For instance, the synthesis of various imine derivatives from 4-formylbenzamide has been successfully achieved under microwave irradiation, with reaction times as short as 5 minutes. analis.com.my

Reactant 1Reactant 2SolventConditionsYieldReference
4-Formylbenzamide3-(triethoxysilyl)propan-1-amineNot specifiedNot specified87% mdpi.com
4-Formyl-N-methylbenzamide3-(triethoxysilyl)propan-1-amineNot specifiedNot specified68% mdpi.com
N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide4-amino-2-methylbenzoic acidNot specifiedMicrowave, 5 min~10% higher than conventional analis.com.my

Table 1: Examples of Classical Condensation Reactions for the Synthesis of 4-(Iminomethyl)benzamide Derivatives

Catalyst Selection in Conventional Synthesis

While the condensation can proceed without a catalyst, particularly with reactive amines and aldehydes, the use of acid or base catalysts is common to increase the reaction rate. Acid catalysts, such as p-toluenesulfonic acid, protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. gla.ac.uk Base catalysts can facilitate the deprotonation of the intermediate hemiaminal, promoting the elimination of water. The choice of catalyst often depends on the specific substrates and desired reaction conditions.

Modern Catalytic Approaches to Carbon-Nitrogen Double Bond Formation in Benzamide Systems

Modern synthetic chemistry has introduced a range of sophisticated catalytic methods for the formation of C=N bonds, offering advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods. These approaches are increasingly being applied to the synthesis of complex molecules containing the benzamide framework.

Transition Metal-Catalyzed Coupling Reactions for Iminomethyl Synthesis

Transition metals, particularly palladium, rhodium, and copper, have proven to be versatile catalysts for the formation of C-N bonds. These methods often involve the activation of C-H bonds, allowing for the direct functionalization of the benzamide core.

Rhodium-catalyzed reactions have been developed for the addition of benzamide C-H bonds to aromatic N-sulfonyl aldimines. nih.govacs.orgscilit.comnih.govacs.org This approach, while not directly forming an iminomethyl group at the 4-position, demonstrates the principle of using the benzamide as a directing group to functionalize the aromatic ring, which could be adapted for the synthesis of precursors to 4-(iminomethyl)benzamide. nih.govacs.orgscilit.comnih.govacs.org

Palladium-catalyzed reactions are widely used for C-N bond formation. While direct palladium-catalyzed synthesis of 4-(iminomethyl)benzamide is not extensively reported, related transformations highlight its potential. For example, palladium complexes have been used to catalyze the N-alkylation of benzamides with alcohols, proceeding through an imine intermediate. rsc.org This "borrowing hydrogen" methodology showcases the in-situ generation and subsequent reaction of imines in the presence of a palladium catalyst. rsc.org

Copper-catalyzed reactions offer a cost-effective alternative for C-N bond formation. Copper catalysts have been employed in the synthesis of quinazolinones from 2-halobenzamides and amines, a process that involves the in-situ formation of an imine. researchgate.net This highlights the capability of copper to facilitate the key C=N bond-forming step in the presence of a benzamide moiety.

Catalyst SystemReactantsProduct TypeKey FeaturesReference
[Cp*RhCl₂]₂ / AgB(C₆F₅)₄N,N-dialkyl benzamide, N-sulfonyl imineα-branched aminesAmide-directed C-H arylation of imines. nih.govacs.orgacs.org
Palladium(II) pincer complexBenzamide, AlcoholN-alkylated benzamide"Borrowing hydrogen" mechanism via an imine intermediate. rsc.org
CuO nanoparticles2-halobenzamide, (aryl)methanamineQuinazolinoneIn-situ imine formation followed by intramolecular cyclization. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Reactions Relevant to Benzamide Functionalization

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis, offering high levels of stereoselectivity. In the context of imine formation, organocatalysts can activate the substrates and control the stereochemical outcome of the reaction.

Proline and its derivatives are among the most successful organocatalysts for reactions involving aldehydes and amines. L-proline can catalyze the formation of an imine from an aldehyde and an amine, which can then participate in subsequent reactions like Mannich or Michael additions. nih.govnih.govspringernature.comillinois.edu This strategy allows for the one-pot synthesis of complex chiral molecules. The enantioselectivity is achieved through the formation of a chiral enamine intermediate from the catalyst and one of the aldehyde substrates, which then reacts with the in-situ generated imine. nih.govillinois.edu While not directly applied to the synthesis of 4-(iminomethyl)benzamide in the cited literature, the principles are highly relevant for the enantioselective synthesis of its chiral derivatives.

Salicylic acid derivatives have also been used as organocatalysts for the oxidative coupling of benzylamines to imines, demonstrating a metal-free approach to C=N bond formation. acs.org This method, which utilizes oxygen as the oxidant, offers an environmentally friendly alternative to metal-catalyzed oxidations. acs.org

OrganocatalystReaction TypeKey FeaturesReference
L-ProlineCross-Mannich reactionOne-pot, three-component reaction for synthesizing syn-β-amino α-substituted aldehydes via an imine intermediate. nih.govspringernature.com
Salicylic acid derivativesOxidative coupling of benzylaminesMetal-free synthesis of imines using oxygen as the oxidant. acs.org

Table 3: Organocatalytic Strategies for Imine Synthesis

Green Chemistry Principles in the Synthesis of 4-(Iminomethyl)benzamide (9CI)

The application of green chemistry principles is crucial for minimizing the environmental impact of chemical manufacturing. numberanalytics.com These principles focus on reducing waste, maximizing atom economy, using safer solvents, and improving energy efficiency. In the context of synthesizing 4-(Iminomethyl)benzamide and its derivatives, these principles translate into developing cleaner and more sustainable chemical processes.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. matanginicollege.ac.in Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. matanginicollege.ac.inijacskros.com Alternatively, solvent-free reactions, often conducted by grinding solid reactants together, represent an even greener approach by completely avoiding solvent use. acgpubs.orgumich.edu

Research into related benzamide derivatives has demonstrated the feasibility of these methods. For instance, N-benzamidomethyl-4-toluenesulfonamide has been synthesized in an aqueous medium by reacting (benzamidomethyl)amine with 4-toluenesulfonyl chloride. unite.edu.mk Another relevant example is the synthesis of N-(3-(triethoxysilyl)propyl)imino)methyl)benzamide from 4-formyl benzamide and 3-(triethoxysilyl)propan-1-amine, which yields a solid product. wfu.edu

Solvent-free conditions have been successfully applied to the synthesis of various heterocyclic compounds, providing a template for potential application to imine synthesis. One such method involves the grinding of a 1,2-diamine with an aldehyde in the presence of a catalyst like potassium ferrocyanide to produce benzimidazoles in excellent yields with minimal reaction times. acgpubs.org This approach highlights the potential for simple, rapid, and high-yielding solvent-free protocols. acgpubs.orgumich.edu

Reaction TypeStarting MaterialsProductConditionsYieldReference
Aqueous Medium (Benzamidomethyl)amine, 4-Toluenesulfonyl chlorideN-benzamidomethyl-4-toluenesulfonamideVigorous stirring in water for 5h85% (crude) unite.edu.mk
Solvent-Free 1,2-Diamine, AldehydeBenzimidazole (B57391) derivativeGrinding with potassium ferrocyanide catalyst90-97% acgpubs.org
Solvent-Free o-Phenylenediamine, AldehydeBenzimidazole derivativeGrinding followed by heating to 140°C55-92% umich.edu
Solid-State 4-Formyl benzamide, 3-(Triethoxysilyl)propan-1-amineN-(3-(triethoxysilyl)propyl)imino)methyl)benzamideNot specified87% wfu.edu

Atom economy is a measure of how efficiently all reactant atoms are incorporated into the final desired product. numberanalytics.com Syntheses with high atom economy are inherently greener as they generate less waste. One-pot, multi-component reactions are excellent examples of atom-economical processes, as they combine several synthetic steps without isolating intermediates, saving time, resources, and reducing waste. researchgate.net For example, a three-component reaction of anilines, arylacetylenes, and dimethyl sulfoxide (B87167) (DMSO) has been developed for the atom-economical synthesis of 4-aryl quinolines. researchgate.net Similarly, a three-component synthesis of thioamides from alkynes, sulfur, and amines has been reported as a straightforward and atom-economical approach. nih.gov

StrategyReaction ExampleKey FeaturesReference
Atom Economy One-pot synthesis of benzimidazole derivativesSolvent-free, simple grinding method, high atom economy. umich.edu
Atom Economy Three-component synthesis of 4-aryl quinolinesMetal-free, high atom economy, formation of multiple C-C and C-N bonds in one step. researchgate.net
Energy Efficiency Microwave-assisted synthesisReduced reaction times and energy consumption compared to conventional heating. numberanalytics.comresearchgate.net
Energy Efficiency CatalysisLowers activation energy, enabling milder reaction conditions and reduced energy use. numberanalytics.com

Stereoselective Synthesis of Chiral 4-(Iminomethyl)benzamide (9CI) Derivatives

Many pharmaceuticals are chiral molecules, where only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even harmful. nih.gov Therefore, the development of stereoselective synthetic methods to produce single enantiomers is of paramount importance in medicinal chemistry. nih.govrsc.org

Significant progress has been made in the stereoselective synthesis of chiral amines and their derivatives. One notable method is the copper-catalyzed reductive coupling of imines with a chiral allenamide, which provides access to valuable chiral 1,2-diamino synthons as single stereoisomers in high yields. nih.gov This method has been applied to a substrate structurally related to the target compound, namely Methyl (E)-4-(2,4-Dimethoxybenzyl iminomethyl)benzoate. The reaction demonstrates broad scope and high diastereoselectivity. nih.gov

Another powerful strategy involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide reagent, to guide the stereochemical outcome of a reaction. osi.lv This approach is highly effective for the preparation of a wide range of chiral amines. osi.lv Conjugate addition of chiral lithium amides to α,β-unsaturated esters is another efficient method for producing chiral β-amino acid derivatives, which can be valuable building blocks. beilstein-journals.org

MethodSubstrate ExampleProduct TypeKey FeaturesYieldReference
Cu-Catalyzed Reductive Coupling Methyl (E)-4-(2,4-Dimethoxybenzyl iminomethyl)benzoateChiral 1,2-diamino synthonsHigh stereoselectivity, broad scope, readily available starting materials.High nih.gov
Chiral Auxiliary N/A (General Method)Chiral aminesUse of Ellman's reagent to induce stereoselectivity.N/A osi.lv
Conjugate Addition α,β-Unsaturated estersChiral β-amino acid derivativesHighly stereoselective Michael addition using chiral lithium amides.High beilstein-journals.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Iminomethyl Benzamide 9ci Structure and Dynamics

Vibrational Spectroscopy for Functional Group and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular forces within a molecular system. q-chem.com The analysis of vibrational modes is critical for characterizing the imine and amide moieties of 4-(iminomethyl)benzamide.

The vibrational spectrum of 4-(iminomethyl)benzamide is characterized by distinct absorption bands corresponding to the stretching and bending modes of its key functional groups. The amide group exhibits characteristic vibrations for the N-H and C=O bonds, while the imine group is identified by its C=N stretching frequency.

The N-H stretching vibrations of the primary amide (-CONH₂) are typically observed as two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. pg.edu.plresearchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to appear in the range of 1680-1650 cm⁻¹. pg.edu.pl The C=N stretching vibration of the imine group is typically found in the 1690-1640 cm⁻¹ region, often overlapping with other absorptions. uobaghdad.edu.iqnih.gov The N-H bending vibration (scissoring) of the amide, or the Amide II band, is anticipated around 1620 cm⁻¹. pg.edu.pl

Table 1: Predicted Vibrational Band Assignments for 4-(Iminomethyl)benzamide

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Reference
Amide (N-H)Asymmetric Stretch~3380 pg.edu.pl
Amide (N-H)Symmetric Stretch~3180 pg.edu.pl
Amide (C=O)Stretch (Amide I)~1660 pg.edu.pl
Imine (C=N)Stretch~1655 uobaghdad.edu.iq
Amide (N-H)Bend (Amide II)~1620 pg.edu.pl
Benzene (B151609) RingC=C Stretch~1600, ~1490 pg.edu.pl
Amide (C-N)Stretch~1400 pg.edu.pl

Note: These are predicted values based on literature for similar compounds. Actual experimental values may vary.

In the solid state, benzamide (B126) and its derivatives are known to form robust hydrogen bonding networks, which significantly influence their crystal packing and spectroscopic properties. mdpi.comnih.gov The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), typically forming centrosymmetric dimers through strong N-H···O=C interactions. mdpi.comresearchgate.net This intermolecular hydrogen bonding leads to a lowering of the C=O stretching frequency and a broadening and shifting of the N-H stretching bands to lower wavenumbers compared to the gas phase or dilute solutions. researchgate.net

For 4-(iminomethyl)benzamide, in addition to the amide-amide hydrogen bonds, the imine nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of more extended and complex intermolecular networks. mdpi.com The presence and strength of these hydrogen bonds can be analyzed by comparing spectra obtained in the solid state (e.g., KBr pellet or Nujol mull) with those from dilute solutions in non-polar solvents. nih.govmdpi.com The study of these interactions is crucial for understanding the supramolecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments and connectivity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of 4-(iminomethyl)benzamide is expected to show distinct signals for the imine, amide, and aromatic protons. The imine proton (-CH=N) is anticipated to be a singlet in the downfield region, around 8.2-8.4 ppm. wfu.edu The aromatic protons on the 1,4-disubstituted benzene ring will appear as a pair of doublets (an AA'BB' system), typically between 7.5 and 8.0 ppm. wfu.educhemicalbook.com The two amide protons (-CONH₂) may appear as two broad singlets due to hindered rotation around the C-N bond and exchange with trace water, with chemical shifts that are highly dependent on solvent and concentration. nih.govrsc.org

The ¹³C NMR spectrum will provide information on all unique carbon atoms. The carbonyl carbon of the amide is expected at a low field, around 165-170 ppm. oregonstate.educhemicalbook.com The imine carbon (-CH=N) will also be in the downfield region, while the aromatic carbons will resonate between approximately 120 and 140 ppm. oregonstate.edumdpi.com

¹⁵N NMR spectroscopy, though less common, can directly probe the electronic environment of the nitrogen atoms. Amide nitrogens typically resonate in a specific range, and the imine nitrogen would have a distinct chemical shift, providing further structural confirmation. rsc.orgnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(Iminomethyl)benzamide in CDCl₃

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Imine CH8.24singlet- wfu.edu
Aromatic CH (ortho to C=O)7.78doublet~8.6 wfu.edu
Aromatic CH (ortho to CH=N)7.78doublet~8.6 wfu.edu
Amide NH₂5.5 - 7.5broad singlet- rsc.org

Note: Predicted values are based on the closely related compound 4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide and general values for benzamides. wfu.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Iminomethyl)benzamide

CarbonPredicted δ (ppm)Reference
Amide C=O~168 oregonstate.educhemicalbook.com
Imine C=N~160 rsc.org
Aromatic C (quaternary)130 - 140 oregonstate.edumdpi.com
Aromatic CH125 - 130 oregonstate.edumdpi.com

Note: Predicted values are based on general ranges for benzamides and imine-containing compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-(iminomethyl)benzamide, it would show a strong correlation between the two sets of aromatic protons on the benzene ring, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the imine proton to the imine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds, which is crucial for connecting different parts of the molecule. sdsu.edu Key correlations would include the imine proton to the aromatic carbons, and the amide protons to the carbonyl carbon and nearby aromatic carbons. scielo.org.mxredalyc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. researchgate.net It could reveal the spatial proximity between the imine proton and the adjacent aromatic protons, as well as potential through-space interactions involving the amide protons.

Table 4: Predicted Key HMBC Correlations for 4-(Iminomethyl)benzamide

Proton (¹H)Correlated Carbon (¹³C)
Imine CHAromatic C-H, Aromatic C (quaternary)
Aromatic CH (ortho to C=O)Amide C=O, other Aromatic C
Aromatic CH (ortho to CH=N)Imine C=N, other Aromatic C
Amide NH₂Amide C=O, Aromatic C (quaternary)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. rsc.orgresearchgate.net For 4-(iminomethyl)benzamide (C₈H₈N₂O), the calculated exact mass is 148.0637. An HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition.

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation pathways. Based on the fragmentation of benzamide, a plausible pathway for 4-(iminomethyl)benzamide would involve initial cleavages at the amide and imine functionalities. chemicalbook.com

Predicted Fragmentation Pathway:

Molecular Ion [M]⁺•: The parent ion with m/z = 148.

Loss of •NH₂: Cleavage of the amide group to form the acylium ion at m/z = 132.

Loss of HCN: Fragmentation of the iminomethyl group could lead to an ion at m/z = 121.

Formation of Benzoyl Cation: Loss of the entire iminomethyl group could result in the benzoyl cation fragment at m/z = 105.

Formation of Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z = 77.

Table 5: Predicted Mass Spectrometry Fragments for 4-(Iminomethyl)benzamide

m/zProposed Fragment IonFormula
148[M]⁺•[C₈H₈N₂O]⁺•
132[M - NH₂]⁺[C₈H₆NO]⁺
121[M - HCN]⁺•[C₇H₆NO]⁺•
105[M - CH₂N - NH₂]⁺ or [M - C₂H₃N₂]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise information on the molecular conformation of 4-(iminomethyl)benzamide, as well as how the individual molecules pack together to form a crystal lattice.

Determination of Unit Cell Parameters, Space Group, and Atomic Coordinates

The fundamental building block of a crystal is the unit cell, which is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal lattice is described by its space group. For derivatives of benzamide, a variety of crystal systems and space groups have been observed, often influenced by the nature and position of substituents.

For instance, related benzamide structures have been found to crystallize in monoclinic and orthorhombic systems. The space groups P2₁/c and P2₁2₁2₁ are common for such organic molecules analis.com.myresearchgate.net. It is anticipated that 4-(iminomethyl)benzamide would crystallize in a similar, relatively low-symmetry space group. The precise atomic coordinates, which define the position of each atom within the unit cell, would be determined through the refinement of the X-ray diffraction data.

Table 1: Representative Unit Cell Parameters for Related Benzamide Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamideOrthorhombicP2₁2₁2₁------ analis.com.my
4-amino-N-(4,6-dimethylpyridin-2-yl)benzamideMonoclinicP2₁/c------ analis.com.my
4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamideMonoclinicP2₁/c17.22613.93417.2629092.18090 researchgate.net
4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate-------- iucr.org

Specific values for a, b, and c were not provided in the abstract for all compounds.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H···O hydrogen bonds, π-π stacking)

The supramolecular assembly of 4-(iminomethyl)benzamide in the solid state would be governed by a network of intermolecular interactions. The primary interactions expected are hydrogen bonds and π-π stacking.

The benzamide moiety contains a primary amide group (-CONH₂) which is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This facilitates the formation of robust N-H···O hydrogen bonds, which are a recurring motif in the crystal structures of benzamides. These interactions often lead to the formation of well-defined one-dimensional chains or two-dimensional sheets researchgate.net.

Table 2: Common Intermolecular Interactions in Benzamide and Imine Derivatives

Interaction TypeDonor/Acceptor GroupsCommon Motifs
Hydrogen Bonding N-H (amide) ··· O=C (amide)Chains, Dimers, Sheets
N-H (imine) ··· O=C (amide)Inter-chain/sheet linking
C-H ··· OWeak interactions contributing to packing
C-H ··· NWeak interactions contributing to packing
π-π Stacking Phenyl ring ··· Phenyl ringOffset or parallel-displaced stacks

Polymorphism and Crystallization Engineering of 4-(Iminomethyl)benzamide (9CI)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Benzamide itself is a well-known polymorphic compound, with at least three reported forms. The formation of a particular polymorph can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and the presence of impurities.

Given the propensity of benzamides to exhibit polymorphism, it is highly probable that 4-(iminomethyl)benzamide could also exist in multiple crystalline forms. The different packing arrangements and intermolecular interactions in these polymorphs would lead to variations in their thermodynamic stability and other physical characteristics.

Crystallization engineering involves the rational design and control of crystallization processes to obtain a desired polymorphic form with specific properties. For 4-(iminomethyl)benzamide, this could involve screening a wide range of crystallization conditions to identify and selectively produce different polymorphs. The study of its polymorphism would be crucial for understanding its structure-property relationships.

Theoretical and Computational Chemistry Investigations of 4 Iminomethyl Benzamide 9ci

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a framework for predicting molecular geometry, electronic distribution, and energetic stability.

Density Functional Theory (DFT) for Ground State Properties (HOMO-LUMO, Charge Distribution)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 4-(iminomethyl)benzamide. Key properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds containing amide and imine functionalities, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the nitrogen atoms, while the LUMO is often distributed over the electron-withdrawing groups. In 4-(iminomethyl)benzamide, the benzamide (B126) and iminomethyl groups influence the electronic distribution. The imine group, being a π-acceptor, and the amide group, with its resonance structures, both play a role in defining the frontier molecular orbitals.

Computational studies on analogous substituted benzamides provide insight into the expected HOMO-LUMO gap for 4-(iminomethyl)benzamide. For instance, DFT calculations on similar molecules have shown that the introduction of substituents can significantly alter the HOMO-LUMO gap. nih.gov A lower HOMO-LUMO energy gap generally correlates with higher chemical reactivity and polarizability. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions and identifying reactive sites. In 4-(iminomethyl)benzamide, the nitrogen and oxygen atoms of the amide and imine groups are expected to carry negative partial charges, making them potential sites for electrophilic attack, while the hydrogen atoms attached to nitrogen and the carbonyl carbon are likely to be electron-deficient. nih.govtci-thaijo.org

Table 1: Illustrative DFT-Calculated Properties for Analogous Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Nitroaniline---
p-Isopropylaniline---
Quinoline-6.646-1.8164.83
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657

This table presents data from computational studies on analogous compounds to illustrate the typical range of values for HOMO-LUMO energies and gaps. The values for p-nitroaniline and p-isopropylaniline are not explicitly provided in the search results but are mentioned in a comparative study. nih.govtci-thaijo.orgscirp.org

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory are used to obtain highly accurate molecular geometries and vibrational frequencies. nih.gov

For 4-(iminomethyl)benzamide, ab initio calculations would provide a benchmark for the geometric parameters (bond lengths and angles) and a more precise prediction of its vibrational spectrum. These methods are particularly useful for studying systems where electron correlation effects are significant. While no specific ab initio studies on 4-(iminomethyl)benzamide were found, research on similar molecules like benzamide oxime has demonstrated the utility of these methods in providing a complete assignment of vibrational spectra. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Computational IR and NMR Spectra Generation and Comparison with Experimental Data

Theoretical calculations can generate infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm molecular structures. DFT and ab initio methods are commonly used to calculate vibrational frequencies and intensities for IR spectra, as well as chemical shifts for NMR spectra. nih.govresearchgate.net

For 4-(iminomethyl)benzamide, computational IR spectroscopy would predict characteristic vibrational modes, such as the C=O and N-H stretching of the amide group, and the C=N stretching of the imine group. Studies on substituted benzamides have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other method-dependent effects. nih.govresearchgate.net

Similarly, computational NMR spectroscopy can predict the ¹H and ¹³C chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For 4-(iminomethyl)benzamide, the chemical shifts of the aromatic protons, the imine proton, and the amide protons would be of particular interest. The accuracy of these predictions can be high enough to aid in the assignment of complex experimental spectra. nih.govrsc.org

Table 2: Illustrative Experimental and Computational Spectroscopic Data for Analogous Benzamide Derivatives

CompoundSpectroscopic FeatureExperimental ValueComputational Value
N-(2-substituted phenyl)-4-substituted benzenesulphonamidesν(N-H) stretch (cm⁻¹)3285-3199-
N-(2-substituted phenyl)-4-substituted benzenesulphonamidesν(S=O) asymmetric stretch (cm⁻¹)1376-1309-
N-(2-substituted phenyl)-4-substituted benzenesulphonamidesν(S=O) symmetric stretch (cm⁻¹)1177-1148-
5-Chloro-2-hydroxybenzamideν(OH) (cm⁻¹)Higher frequency than 5C2HBA-

This table presents experimental data from studies on analogous compounds to illustrate typical spectroscopic values. Computational values for these specific features were not detailed in the search results but the studies confirm the use of computational methods for validation. researchgate.netnih.gov

UV-Vis Absorption Maxima and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govbeilstein-journals.org For 4-(iminomethyl)benzamide, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions typically have high intensity and are associated with the conjugated system of the benzene ring and the imine group. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker. The solvent environment can significantly influence the position and intensity of these absorption bands, an effect that can be modeled using continuum solvent models like the Polarizable Continuum Model (PCM). beilstein-journals.org Studies on aromatic imines have shown that TD-DFT can accurately predict the main absorption bands and provide insights into the nature of the electronic transitions. nih.govnih.gov

Table 3: Illustrative TD-DFT Calculated UV-Vis Absorption Data for an Aromatic Iminoaniline Compound

TransitionWavelength (nm)Nature of Transition
Experimental338π → π
Theoretical (gas phase)332π → π
Theoretical (chloroform)370n → π*

This table presents data from a computational study on an analogous aromatic imine to illustrate the type of information obtained from TD-DFT calculations. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics in Solution

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its preferred conformations in solution.

For 4-(iminomethyl)benzamide, MD simulations could reveal the rotational barriers around the C-C and C-N bonds, providing a dynamic picture of its conformational flexibility. This is particularly relevant for understanding how the molecule behaves in a biological environment or as a material component. MD simulations on benzamide have been used to study its degradation and interaction with other molecules in an aqueous environment. acs.orgktu.lt Such simulations for 4-(iminomethyl)benzamide would shed light on its solvation and dynamic properties, which are crucial for its applications.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the reaction pathways leading to the formation of or involving 4-(iminomethyl)benzamide is crucial for optimizing synthesis and predicting its chemical behavior. Computational transition state (TS) analysis is a powerful tool for this purpose, allowing for the in-silico exploration of reaction mechanisms. ibs.re.krchemrxiv.org This approach involves mapping the potential energy surface (PES) of a reaction to identify the transition state, which represents the highest energy barrier along the reaction coordinate. numberanalytics.com

The elucidation of a reaction mechanism, such as the formation of the imine bond in 4-(iminomethyl)benzamide from 4-formylbenzamide (B2918280) and an amine, would typically involve the following computational steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., 4-formylbenzamide and ammonia) and the product (4-(iminomethyl)benzamide and water) are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) methods, are employed to locate the transition state structure connecting the reactants and products. chemrxiv.org

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface. nih.gov

While a specific computational study on the reaction mechanism of 4-(iminomethyl)benzamide is not detailed in the provided literature, the principles of transition state theory are widely applied to similar systems, such as in the study of proline-catalyzed Mannich reactions, to understand stereoselectivity and catalyst efficiency. ibs.re.kr

A hypothetical reaction profile for the formation of 4-(iminomethyl)benzamide could be represented by the following data, illustrating the type of information obtained from such a computational study.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (4-formylbenzamide + NH3)0.0
2Transition State 1 (Nucleophilic attack)+15.2
3Intermediate (Carbinolamine)-5.7
4Transition State 2 (Water elimination)+20.5
5Products (4-(iminomethyl)benzamide + H2O)-2.1

This table is a hypothetical representation for illustrative purposes.

Non-Covalent Interaction (NCI) Analysis in Aggregates and Solid-State Systems

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a critical role in determining the supramolecular assembly and crystal packing of molecules. basicmedicalkey.com Computational techniques are instrumental in visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding molecules.

The surface is colored according to various properties, most commonly the normalized contact distance (d_norm). The d_norm value is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms.

Red spots on the d_norm surface indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds.

Blue spots indicate contacts longer than the van der Waals radii sum, representing weaker interactions.

White areas represent contacts approximately equal to the van der Waals radii sum.

Complementary to the Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts in the crystal. nih.gov These plots are histograms of d_i versus d_e, where each point represents a specific type of contact. The percentage contribution of different intermolecular contacts can be quantified from the fingerprint plots. For a molecule like 4-(iminomethyl)benzamide, one would expect significant contributions from H···H, C···H, and N···H contacts, as well as potential O···H and N···O interactions. nih.gov

A hypothetical breakdown of intermolecular contacts for 4-(iminomethyl)benzamide derived from a fingerprint plot analysis is presented below.

Contact TypeContribution (%)
H···H45.2
C···H/H···C25.8
O···H/H···O15.3
N···H/H···N8.1
C···C2.5
Other3.1

This table is a hypothetical representation for illustrative purposes.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. wikipedia.orguni-rostock.deresearchgate.net AIM analysis identifies critical points in the electron density (ρ) where the gradient of the density is zero. A bond critical point (BCP) located between two atoms indicates a chemical interaction. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction.

For covalent bonds , ρ(r) is large and ∇²ρ(r) is negative.

For closed-shell interactions (like hydrogen bonds and van der Waals forces), ρ(r) is small and ∇²ρ(r) is positive. mdpi.com

Reduced Density Gradient (RDG) analysis is another powerful technique for visualizing and characterizing non-covalent interactions. rsc.orgtandfonline.com The RDG is a dimensionless quantity derived from the electron density and its gradient. Plots of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveal regions of different interaction types.

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak van der Waals interactions are found near zero.

Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values of sign(λ₂)ρ.

For 4-(iminomethyl)benzamide, AIM and RDG analyses would be expected to identify hydrogen bonds involving the amide and imine groups, as well as weaker van der Waals contacts between the phenyl rings. mdpi.com The combination of these techniques provides a comprehensive picture of the non-covalent forces that dictate the molecule's solid-state structure. researchgate.netresearchgate.net

A sample of typical AIM parameters for intermolecular interactions in a molecular crystal similar to 4-(iminomethyl)benzamide is provided in the table below.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
N-H···O (Amide)0.0250.085-0.001
C-H···N (Imine)0.0120.0410.0005
C-H···π0.0080.0290.0002

This table is a hypothetical representation for illustrative purposes. a.u. stands for atomic units.

Chemical Reactivity and Transformation Mechanisms of 4 Iminomethyl Benzamide 9ci

Hydrolysis and Reversibility of the Imine Bond Under Various Conditions

The imine (or Schiff base) functionality is characterized by a carbon-nitrogen double bond. A key reaction of imines is hydrolysis, which involves the cleavage of this bond by water. This reaction is reversible, and the position of the equilibrium is highly dependent on the pH of the solution. masterorganicchemistry.com

In neutral or basic media, the hydrolysis still occurs but generally at a slower rate. masterorganicchemistry.com Under basic conditions, the reaction can be facilitated, although the mechanism does not involve initial protonation of the imine. Instead, it may involve the direct attack of a hydroxide (B78521) ion. The stability of the imine bond is generally lowest in mildly acidic conditions, with the maximum rate of hydrolysis often observed around a pH of 4. masterorganicchemistry.com

The reversibility of the reaction means that 4-(iminomethyl)benzamide can be formed by the condensation of 4-formylbenzamide (B2918280) with ammonia (B1221849), typically with the removal of water to drive the equilibrium toward the imine product.

Table 1: Conditions for Imine Bond Hydrolysis

ConditionCatalyst/MediumProductsReaction Rate
Acidic Dilute Acid (e.g., H₃O⁺)4-Formylbenzamide + Ammonia (as NH₄⁺)Fast
Neutral Water (H₂O)4-Formylbenzamide + AmmoniaSlow
Basic Dilute Base (e.g., OH⁻)4-Formylbenzamide + AmmoniaModerate

Nucleophilic and Electrophilic Addition Reactions at the Imine Carbon

The carbon-nitrogen double bond of the iminomethyl group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its addition reactions.

Nucleophilic Addition: The electrophilic imine carbon is susceptible to attack by various nucleophiles. youtube.com This is analogous to nucleophilic addition to aldehydes and ketones. The reaction typically requires activation of the imine, often by protonation of the nitrogen, which increases the electrophilicity of the carbon. masterorganicchemistry.com

Addition of Hydrides: Reducing agents like sodium borohydride (B1222165) (NaBH₄) can add a hydride ion (H⁻) to the imine carbon, leading to the formation of the corresponding secondary amine, 4-(aminomethyl)benzamide, after an aqueous workup. youtube.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add an alkyl or aryl group to the imine carbon, yielding a more substituted amine after hydrolysis of the intermediate.

Addition of Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of an α-aminonitrile.

Electrophilic Addition: The primary site for electrophilic attack is the lone pair of electrons on the imine nitrogen. The most common electrophilic addition is protonation by an acid, which forms an iminium ion. masterorganicchemistry.com This iminium ion is significantly more reactive towards nucleophiles than the neutral imine.

Table 2: Nucleophilic Addition Reactions at the Imine Carbon

Reagent (Nucleophile)Product after WorkupProduct Class
Sodium Borohydride (NaBH₄)4-(Aminomethyl)benzamidePrimary Amine
Methylmagnesium Bromide (CH₃MgBr)4-(1-Aminoethyl)benzamidePrimary Amine
Sodium Cyanide (NaCN)2-Amino-2-(4-carbamoylphenyl)acetonitrileα-Aminonitrile

Cycloaddition Reactions Involving the Iminomethyl Moiety

The C=N double bond of the iminomethyl group can participate in cycloaddition reactions to form various heterocyclic systems. In these reactions, the imine can act as the 2π-electron component.

[4+2] Cycloaddition (Diels-Alder Reaction): The imine can function as a dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing ring (a tetrahydropyridine (B1245486) derivative). fiveable.mepageplace.de The reaction is often promoted by Lewis acids, which coordinate to the imine nitrogen and lower the energy of its LUMO, making it more reactive.

[2+2] Cycloaddition: Imines can react with alkenes, ketenes, or alkynes in [2+2] cycloadditions to form four-membered rings (azetidines). fiveable.me Photochemical conditions are often required for the cycloaddition of imines with alkenes.

[3+2] Cycloaddition: The reaction of an imine with an azomethine ylide (a 1,3-dipole) can lead to the formation of a five-membered ring (a pyrrolidine (B122466) derivative).

Table 3: Cycloaddition Reactions of the Iminomethyl Group

Reaction TypeReactant PartnerResulting Heterocycle
[4+2] Cycloaddition 1,3-ButadieneTetrahydropyridine derivative
[2+2] Cycloaddition Ketene (H₂C=C=O)Azetidin-2-one derivative
[3+2] Cycloaddition Azomethine YlidePyrrolidine derivative

Reduction and Oxidation Reactions of the Iminomethyl and Benzamide (B126) Functional Groups

Both the iminomethyl and benzamide groups can undergo reduction and oxidation, though their reactivity differs significantly.

Reduction:

Iminomethyl Group: As mentioned previously, the imine is readily reduced to an amine. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) or chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 4-(aminomethyl)benzamide. youtube.comnih.gov

Benzamide Group: The amide group is less reactive and requires a powerful reducing agent like LiAlH₄ for reduction. Under such conditions, the carbonyl group is reduced to a methylene (B1212753) group, affording [4-(aminomethyl)phenyl]methanamine. The selectivity of the reduction can be controlled; a mild reagent like NaBH₄ will selectively reduce the imine, leaving the amide intact.

Oxidation:

Iminomethyl Group: Imines can be oxidized, for example, by peroxy acids (like m-CPBA) to form three-membered heterocyclic rings called oxaziridines. evitachem.com

Benzamide Group: The benzamide functional group is generally resistant to oxidation under standard conditions. rsc.org The aromatic ring, however, could be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage.

Table 4: Reduction and Oxidation Reactions

Functional GroupReagentConditionsProduct
Iminomethyl NaBH₄Mild4-(Aminomethyl)benzamide
Iminomethyl H₂/PdCatalytic Hydrogenation4-(Aminomethyl)benzamide
Iminomethyl m-CPBAOxidation2-(4-Carbamoylphenyl)oxaziridine
Benzamide LiAlH₄Strong, Forcing[4-(Aminomethyl)phenyl]methanamine (if imine is also reduced)

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 4-(iminomethyl)benzamide can undergo electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the two existing substituents. dalalinstitute.com

Directing Effects:

Benzamide Group (-CONH₂): The amide group is a deactivating, meta-directing group. libretexts.org This is due to the electron-withdrawing resonance effect of the carbonyl group, which pulls electron density from the ring.

Iminomethyl Group (-CH=NH): The iminomethyl group is also electron-withdrawing and thus deactivating. By analogy to the formyl group (-CHO), it is expected to be a meta-director.

Since the two groups are para to each other, their directing effects are additive. The benzamide group directs incoming electrophiles to positions 3 and 5 (meta), while the iminomethyl group also directs to positions 3 and 5 (meta relative to its own position). Therefore, substitution is strongly favored at the positions ortho to the iminomethyl group and meta to the benzamide group (positions 3 and 5).

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.com Due to the presence of two deactivating groups, these reactions will require harsher conditions than those needed for benzene itself.

Table 5: Electrophilic Aromatic Substitution Reactions

ReactionReagentsMajor Product(s)
Nitration HNO₃, H₂SO₄4-(Iminomethyl)-3-nitrobenzamide
Bromination Br₂, FeBr₃3-Bromo-4-(iminomethyl)benzamide
Sulfonation Fuming H₂SO₄2-(Iminomethyl)-5-carbamoylbenzenesulfonic acid

Coordination Chemistry and Metal Complexation of 4 Iminomethyl Benzamide 9ci

Ligand Design and Binding Modes of 4-(Iminomethyl)benzamide (9CI)

The versatility of 4-(iminomethyl)benzamide as a ligand stems from the presence of multiple coordination sites, specifically the imine nitrogen and the oxygen and nitrogen atoms of the amide group. This allows for various binding possibilities, influencing the structure and stability of the resulting metal complexes.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.org Ligands can be classified as monodentate (one point of attachment), bidentate (two points), or polydentate (multiple points). libretexts.orglibretexts.org 4-(Iminomethyl)benzamide has the potential to act as either a monodentate or a bidentate ligand.

Monodentate Coordination: In its simplest coordination mode, the ligand could bind to a metal center using only the lone pair of electrons on the imine nitrogen atom. This mode is less common for ligands that possess additional potential donor sites, as the formation of a chelate ring is often favored.

Bidentate Coordination: More commonly, ligands with multiple donor sites act as chelating agents, binding to the metal ion through two or more atoms to form a stable ring structure. libretexts.org This is known as the chelate effect, which enhances the stability of the complex compared to those formed with analogous monodentate ligands. libretexts.org For 4-(iminomethyl)benzamide, bidentate coordination would likely involve the imine nitrogen and one of the atoms from the amide group. The amide group is an ambidentate donor, meaning it can coordinate through either the carbonyl oxygen or the amide nitrogen. researchgate.net

N,O-Coordination: Coordination involving the imine nitrogen and the carbonyl oxygen is a common mode for related Schiff base ligands derived from benzamide (B126). This forms a stable five or six-membered chelate ring, depending on the specific ligand structure.

N,N-Coordination: Alternatively, the ligand could coordinate through the imine nitrogen and the amide nitrogen. This mode is also plausible and has been observed in some benzamide-derived complexes, often facilitated by factors like steric hindrance or the electronic properties of the metal ion. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. nih.gov

When ligands coordinate to a transition metal ion, their donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals, an effect described by Crystal Field Theory (CFT). numberanalytics.com The manner and energy of this splitting—the ligand field effect—directly influences the resulting complex's geometric and magnetic properties. numberanalytics.com

The 4-(iminomethyl)benzamide ligand is expected to form complexes with various geometries, largely dictated by the coordination number and electronic configuration of the central metal ion. Based on studies of analogous Schiff base and benzamide complexes, several geometries are commonly observed:

Octahedral Geometry: For many transition metals like Co(II), Ni(II), and Cu(II), six-coordinate complexes with a distorted octahedral geometry are frequently reported. researchgate.nettandfonline.com This geometry can be achieved by the coordination of two or three bidentate ligands or a combination of the ligand and other monodentate ligands (like water or chloride ions) to satisfy the metal's coordination sphere. rsc.org

Tetrahedral Geometry: Four-coordinate complexes, particularly with ions like Zn(II), Cd(II), or Co(II), often adopt a tetrahedral geometry. uodiyala.edu.iqnih.govnih.gov

Square Planar Geometry: For certain d⁸ metal ions like Ni(II) and Cu(II), four-coordinate square planar geometries are also possible. nih.govasianpubs.org

Synthesis and Characterization of Metal Complexes of 4-(Iminomethyl)benzamide (9CI)

The synthesis of metal complexes with 4-(iminomethyl)benzamide typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. asianpubs.orgbiointerfaceresearch.com Characterization of the resulting solid complexes relies on a suite of analytical and spectroscopic techniques to determine their structure and properties.

Spectroscopic methods are crucial for elucidating the coordination mode of the ligand and the electronic environment of the metal center.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify which functional groups of the ligand are involved in coordination. Upon complexation, the characteristic vibrational frequencies of these groups shift.

The ν(C=N) stretching vibration of the imine group is expected to shift to a different frequency, indicating its coordination to the metal ion. researchgate.net

Shifts in the ν(C=O) (Amide I) and ν(N-H) (Amide II) bands would confirm the participation of the amide group in binding. researchgate.netacs.org

The appearance of new, low-frequency bands can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, providing direct evidence of complex formation. acs.org

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex.

The free ligand typically exhibits intense absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and imine group. acs.org These bands often shift upon coordination. researchgate.net

For transition metal complexes, new, weaker absorption bands may appear in the visible region. These are attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands, which are responsible for the characteristic colors of many transition metal complexes. researchgate.netacs.org

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of protons and carbons near the binding sites (e.g., the imine C-H proton, amide N-H protons) are expected to change significantly upon coordination with a metal ion. nih.govnih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Mn(II). The technique provides information about the oxidation state and the geometry of the metal's coordination environment. nih.gov

The table below summarizes typical spectroscopic changes observed upon the complexation of Schiff base ligands structurally related to 4-(iminomethyl)benzamide.

Spectroscopic TechniqueObservation in Free LigandChange Upon Metal ComplexationInference
FT-IRν(C=N) at ~1610-1640 cm⁻¹; ν(C=O) at ~1650-1680 cm⁻¹Shift in ν(C=N) and ν(C=O) frequencies. Appearance of new bands at 400-600 cm⁻¹.Coordination of imine nitrogen and amide oxygen/nitrogen. Formation of M-N and M-O bonds. researchgate.netacs.org
UV-VisIntense bands in UV region (π → π, n → π).Shifts in ligand-centered bands. Appearance of new, weaker bands in the visible region.Coordination alters ligand orbitals. Presence of d-d or LMCT transitions. researchgate.netacs.org
¹H NMR (for diamagnetic complexes)Characteristic signals for imine proton (-CH=N) and amide protons (-NH₂).Downfield or upfield shift of protons near the coordination sites.Confirms ligand binding in solution. nih.gov

Redox Properties and Electrochemistry of Metal Complexes

The redox properties of metal complexes are of great interest, as they are central to applications in catalysis and sensing. The electrochemical behavior of complexes containing 4-(iminomethyl)benzamide can be investigated using techniques like cyclic voltammetry. dntb.gov.ua These studies can reveal whether the redox processes are metal-centered (e.g., M(II) ↔ M(III)) or ligand-centered (involving the oxidation or reduction of the imine or aromatic system). nih.gov

The ligand field created by 4-(iminomethyl)benzamide influences the redox potential of the metal center. numberanalytics.com Electron-donating or withdrawing characteristics of the ligand can make the metal ion easier or harder to oxidize or reduce, respectively. Electrochemical studies on related Schiff base complexes have shown both reversible and irreversible redox waves, indicating varying stabilities of the oxidized or reduced species. nih.govnih.gov The interaction between the metal and the ligand can create unique redox behaviors, sometimes enabling multi-electron transfer processes that are valuable in catalytic cycles. mdpi.com

Stability and Lability of Coordination Bonds

The stability of a metal complex in solution is a critical parameter that dictates its utility. It is quantified by the stability constant (also known as the formation constant), which describes the equilibrium of the complex's formation. Conversely, the lability of a complex refers to the rate at which its ligands can be exchanged with other ligands in the solution. While specific experimental data on the stability and lability of metal complexes derived directly from 4-(iminomethyl)benzamide are not extensively documented in publicly accessible literature, we can infer these properties based on the general principles of coordination chemistry and studies of analogous compounds.

The stability of coordination complexes is influenced by several factors pertaining to both the metal ion and the ligand. dalalinstitute.com For the metal ion, a higher charge and smaller ionic radius generally lead to more stable complexes due to stronger electrostatic attraction. dalalinstitute.comlibretexts.org The Irving-Williams series, which describes the relative stabilities of high-spin, divalent transition metal complexes, predicts a trend of increasing stability from Mn(II) to Cu(II), with a subsequent decrease for Zn(II). libretexts.org

For the ligand, factors such as the chelate effect and the nature of the donor atoms are paramount. dalalinstitute.comwikipedia.org 4-(Iminomethyl)benzamide can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the imine group and the oxygen atom of the amide group, forming a stable chelate ring. The formation of such a ring structure significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. wikipedia.org

The lability of a complex is inversely related to its stability. Highly stable complexes are generally inert, meaning they undergo slow ligand exchange, while less stable complexes are labile, with rapid ligand exchange. dalalinstitute.com The electronic configuration of the metal ion plays a crucial role in determining lability. For instance, complexes with d3, low-spin d6, and d8 configurations are often inert. dalalinstitute.com

To illustrate the potential stability of complexes involving ligands similar to 4-(iminomethyl)benzamide, the following table presents hypothetical stability constant data based on general principles and known values for related Schiff base complexes.

Metal IonLigandLog K (Illustrative)
Cu(II)4-(Iminomethyl)benzamide8.5
Ni(II)4-(Iminomethyl)benzamide7.2
Co(II)4-(Iminomethyl)benzamide6.8
Zn(II)4-(Iminomethyl)benzamide6.5
Mn(II)4-(Iminomethyl)benzamide5.3
This table is for illustrative purposes and the values are hypothetical, based on general trends in coordination chemistry.

Applications of Metal Complexes as Precursors for Advanced Materials (e.g., MOFs, nanoparticles)

Metal complexes of ligands like 4-(iminomethyl)benzamide are valuable as building blocks for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and nanoparticles.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of a MOF, including its pore size, surface area, and chemical functionality, are determined by the choice of the metal and the organic linker. chemmethod.com Ligands with multiple coordination sites, such as 4-(iminomethyl)benzamide, are excellent candidates for the construction of MOFs. The imine and amide groups can coordinate with metal centers to form extended, three-dimensional networks.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. mdpi.com A study on a related system involved the sonochemical synthesis of a lead-based MOF using a Schiff base ligand derived from 4-aminobenzoic acid and 2-carboxybenzaldehyde. nih.gov This demonstrates the potential for imine-containing ligands to form robust framework structures. The resulting MOF exhibited a high surface area and was investigated for its application in water splitting. nih.gov While no MOFs based specifically on 4-(iminomethyl)benzamide are prominently reported, its structural features suggest its suitability for creating novel frameworks with potential applications in gas storage, separation, and catalysis. nih.govrsc.org

Nanoparticles

Metal complexes can also serve as precursors for the synthesis of metal or metal oxide nanoparticles. mdpi.com The thermal decomposition of a metal-ligand complex can lead to the formation of well-defined nanoparticles with controlled size and shape. academie-sciences.fr The organic ligand plays a crucial role in this process, acting as a capping agent that stabilizes the growing nanoparticles and prevents their agglomeration. mdpi.com

The use of coordination complexes as precursors offers several advantages, including the ability to achieve a homogeneous distribution of metal atoms at the molecular level, which can lead to the formation of alloyed or multi-metal nanoparticles. nih.gov For instance, the decomposition of organometallic precursors has been employed to synthesize a variety of metal and bimetallic nanoparticles. academie-sciences.fr While specific examples utilizing 4-(iminomethyl)benzamide complexes as nanoparticle precursors are scarce, the principle is broadly applicable. researchgate.net The controlled decomposition of a Cu(II) or Ni(II) complex of 4-(iminomethyl)benzamide, for example, could potentially yield copper oxide or nickel oxide nanoparticles with applications in catalysis or electronics.

The following table outlines the potential applications of advanced materials derived from 4-(iminomethyl)benzamide complexes.

MaterialPotential Application
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, chemical sensing
Metal/Metal Oxide NanoparticlesCatalysis, electronics, biomedical applications

Applications of 4 Iminomethyl Benzamide 9ci in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Materials

The presence of the iminomethyl group in 4-(Iminomethyl)benzamide makes it a valuable component for the synthesis and modification of polymers. This functionality can be leveraged to create dynamic and responsive polymer networks.

Monomer for Polymerization to Form Imine-Linked Polymers

4-(Iminomethyl)benzamide can serve as a monomer in polymerization reactions to form polyimines, a class of polymers characterized by the repeating imine (C=N) linkage in their backbone. The formation of these imine bonds typically occurs through a condensation reaction between an amine and an aldehyde. nih.gov This reaction is often reversible, which imparts dynamic properties to the resulting polymers.

Polyimines are increasingly studied for their potential in creating covalent adaptable networks (CANs). nih.gov These materials behave like robust thermosets at operational temperatures but can be reprocessed and recycled due to the reversible nature of their cross-links. rsc.org The incorporation of monomers like 4-(Iminomethyl)benzamide can influence the mechanical properties of the resulting polyimine networks, such as their tensile strength and Young's modulus. For instance, the strategic selection of amine and aldehyde monomers allows for the synthesis of poly(imine-amide) hybrid CANs with enhanced mechanical strength while retaining reprocessability.

Post-Polymerization Functionalization via Iminomethyl Groups

Post-polymerization functionalization is a powerful strategy to introduce new functionalities onto existing polymer chains. nih.govrsc.org The iminomethyl group of 4-(Iminomethyl)benzamide can be utilized for this purpose. For example, polymers containing reactive groups can be modified by grafting 4-(Iminomethyl)benzamide onto their structure. This approach allows for the introduction of the specific properties associated with the iminomethyl and benzamide (B126) moieties without altering the main polymer backbone.

This technique is particularly useful for creating materials with tailored surface properties or for introducing specific recognition sites. The ability to modify polymers post-synthesis provides a modular approach to designing complex macromolecular architectures. rsc.org

Smart Materials and Responsive Systems

The dynamic nature of the imine bond is central to the development of smart materials that can respond to external stimuli. Materials incorporating 4-(Iminomethyl)benzamide can exhibit responsiveness to changes in their environment, such as pH and redox potential.

pH-Responsive and Redox-Responsive Materials Based on Imine Reversibility

The reversibility of the imine bond is highly sensitive to pH. Under acidic conditions, the imine linkage can be hydrolyzed, leading to the cleavage of the bond. mdpi.com This property is exploited in the design of pH-responsive materials. For instance, hydrogels and nanoparticles cross-linked with imine bonds can be engineered to release an encapsulated cargo in an acidic environment, such as that found in tumor tissues or endosomes. mdpi.comnih.gov The protonation of the imine nitrogen under acidic conditions facilitates this cleavage.

Redox-responsive systems can also be developed using imine chemistry. rsc.org While disulfide and diselenide bonds are more commonly used for redox-responsive drug delivery, the electrochemical cleavage of imine bonds has also been demonstrated. rsc.orgnih.govnih.govrsc.org This can be achieved by applying a voltage to induce the cleavage of the imine linker, offering a method for controlled release of substances from a material's surface. rsc.org

Table 1: Examples of Stimuli-Responsive Systems Based on Imine Chemistry

Stimulus Mechanism Potential Application
pH Hydrolysis of imine bond under acidic conditions. mdpi.com Drug delivery to acidic microenvironments (e.g., tumors, endosomes). mdpi.comnih.gov

Self-Healing Polymers and Covalent Adaptable Networks (CANs) Utilizing Imine Exchange

The dynamic nature of imine bonds allows for their participation in exchange reactions, which is the foundation for self-healing polymers and covalent adaptable networks (CANs). researchgate.netrsc.org When a polymer network containing imine cross-links is damaged, the reversible imine bonds can break and reform, enabling the material to repair itself. rsc.orgnih.gov This process can often be triggered by heat, which accelerates the imine exchange reactions. nih.gov

CANs are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. nih.gov They possess the high mechanical performance and chemical resistance of thermosets but can be reprocessed and recycled like thermoplastics due to the dynamic covalent bonds in their network. nih.govrsc.org Imine-based CANs are particularly attractive because the imine exchange can be rapid, allowing for efficient reprocessing and self-healing. nih.govresearchgate.netresearchgate.net The properties of these CANs, such as their stress relaxation and thermomechanical behavior, can be tailored by adjusting the monomer composition and cross-linking density. nih.gov

Supramolecular Assembly and Self-Organization

The benzamide and iminomethyl groups in 4-(Iminomethyl)benzamide can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for supramolecular assembly. nih.gov These interactions can drive the self-organization of molecules into well-defined, ordered structures.

The ability of benzamide derivatives to form supramolecular chains through hydrogen bonding has been observed in crystal structures. nih.gov Similarly, the aromatic rings can engage in π-π stacking interactions, further stabilizing the assembled structures. This self-assembly behavior can be influenced by factors like solvent and the presence of other interacting molecules. rsc.org The resulting supramolecular architectures can range from simple dimers to complex, extended networks, with potential applications in areas such as hydrogel formation and the development of functional nanomaterials. rsc.orgnih.govtue.nl

Table 2: Chemical Compounds Mentioned

Compound Name
4-(Iminomethyl)benzamide
Poly(imine-amide)
Poly(ethylene oxide)-block-(furfuryl methylacrylate)
N-hydroxyphthalimide methacrylate
Poly(methyl methacrylate)
Poly(α-methylstyrene)
N-sulfonyl-imines
α-keto-imines
Poly(γ-4-(propargoxycarbonyl)benzyl-L-glutamate)
1,6-hexanediamine
Methoxy PEG-b-poly(L-lysine)-b-poly(L-valine)
N-(4-methylphenyl)benzamide
4-methyl-N-(phenyl)benzamide
2-methyl-N-(4-methylphenyl)benzamide
Poly(N-isopropyl acrylamide)

Design of Molecular Recognition Elements for Host-Guest Chemistry

The design of synthetic hosts for the selective recognition of guest molecules is a central theme in supramolecular chemistry. The 4-(iminomethyl)benzamide scaffold possesses key features that make it an attractive candidate for incorporation into molecular recognition elements. The benzamide moiety can participate in robust hydrogen-bonding interactions, a fundamental force in the association of host and guest. researchgate.net The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These interactions are highly directional and can contribute to the preorganization of a host structure, creating a well-defined binding cavity for a specific guest. nih.gov

Furthermore, the iminomethyl group (-CH=NH) introduces an additional site for interaction. The imine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor or a coordination site for metal ions. The hydrogen atom on the imine can also participate in hydrogen bonding. This dual functionality allows for the design of receptors with complex binding modes, enhancing both the strength and selectivity of guest recognition. For instance, derivatives of benzamide have been explored in the formation of stable complexes with various guest molecules, where amide-amide hydrogen bonds play a crucial role in the binding event. researchgate.net

Formation of Supramolecular Architectures (e.g., cages, capsules, rotaxanes)

The principles of molecular recognition inherent in 4-(iminomethyl)benzamide also translate to its use as a component in the construction of intricate supramolecular architectures. The directional nature of the hydrogen bonds and coordination interactions that this molecule can form is essential for the programmed self-assembly of complex structures like cages, capsules, and rotaxanes. theunchainedlibrary.comunitn.eu

Rotaxanes: These are mechanically interlocked molecules consisting of a linear "axle" component threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle to prevent the wheel from dethreading. The amide groups within benzamide derivatives are well-known to act as effective templates for the formation of rotaxanes. researchgate.net The hydrogen-bonding capabilities of the amide can preorganize the axle and wheel components, facilitating the "clipping" of the macrocycle around the thread or the final stoppering reaction. The synthesis of benzylic amide rotaxanes, for example, relies on hydrogen-bond-mediated templating effects. researchgate.net

Cages and Capsules: Supramolecular cages and capsules are three-dimensional structures with an internal cavity capable of encapsulating guest molecules. The assembly of these architectures often relies on the use of rigid building blocks with well-defined coordination angles. By functionalizing the 4-(iminomethyl)benzamide unit onto larger, more rigid scaffolds, it can be used as a directional vector in the metal-directed or hydrogen-bond-driven assembly of cages. The imine and amide functionalities can act as ligand sites for metal ions or as hydrogen-bonding motifs to connect multiple components into a closed-shell structure. acs.orgbeilstein-journals.org

The following table illustrates the potential role of 4-(Iminomethyl)benzamide as a component in different supramolecular architectures:

Supramolecular ArchitecturePotential Role of 4-(Iminomethyl)benzamideKey Interactions
Rotaxanes Component of the axle or macrocycleHydrogen bonding from the amide group templating the assembly. researchgate.net
Cages Ligand arm in metal-organic cages or panel in hydrogen-bonded cagesCoordination of the imine and/or amide to metal centers; intermolecular hydrogen bonding. unitn.eu
Capsules Dimerization or oligomerization unitSelf-complementary hydrogen bonding between amide groups to form a capsular assembly.

Sensing and Detection Technologies (Excluding Biological Applications)

The ability of 4-(Iminomethyl)benzamide to interact selectively with ions makes it a promising candidate for the development of chemosensors. The binding of an analyte to the imine or amide group can trigger a measurable optical or electrochemical response.

Chemo-sensors for Metal Ions or Specific Anions

Metal Ion Sensing: The imine nitrogen and the carbonyl oxygen of the amide group in 4-(iminomethyl)benzamide can act as a bidentate or monodentate coordination site for a variety of metal ions. Upon complexation with a metal ion, changes in the electronic properties of the molecule can occur, leading to a detectable signal. For instance, chemosensors based on benzimidazole (B57391) derivatives have been shown to selectively detect various metal ions. researchgate.net The coordination of a metal ion can lead to a color change (colorimetric sensing) or a change in fluorescence intensity (fluorescence sensing).

Anion Sensing: The amide N-H group is a potent hydrogen bond donor, making it an excellent recognition site for anions. The interaction with an anion can perturb the electronic structure of the molecule or influence its aggregation state, leading to a change in its optical properties. Chemosensors incorporating benzamide or similar functionalities have been developed for the selective detection of anions like fluoride (B91410) and phosphate. rsc.org

The selectivity of the sensor can be tuned by modifying the structure of the 4-(iminomethyl)benzamide core, for example, by introducing other functional groups that can modulate the binding affinity and the signaling mechanism.

Optical and Electrochemical Sensing Mechanisms

Optical Sensing: Optical sensing with molecules like 4-(iminomethyl)benzamide typically relies on changes in their absorption or emission of light upon analyte binding.

Colorimetric Sensing: A change in the color of a solution containing the sensor upon addition of the analyte. This is due to a shift in the maximum absorption wavelength of the molecule, which can be caused by the analyte altering the energy levels of the molecule's electronic orbitals.

Fluorescence Sensing: A change in the fluorescence properties (intensity, wavelength, or lifetime) of the sensor. Binding of an analyte can lead to fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). The mechanism can involve photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state proton transfer (ESPT), all of which can be modulated by the presence of the analyte. nih.gov

Electrochemical Sensing: Electrochemical sensors detect changes in the electrical properties of an electrode that has been modified with the sensor molecule.

Voltammetry: This technique measures the current response of the sensor-modified electrode to a varying potential. The binding of a metal ion or anion to the 4-(iminomethyl)benzamide can alter its redox potential, leading to a shift in the voltammetric peaks. This change can be used to quantify the analyte. mdpi.com

Potentiometry: This method measures the potential difference between two electrodes. An ion-selective electrode incorporating 4-(iminomethyl)benzamide could be developed, where the selective binding of an ion at the electrode surface generates a potential that is proportional to the concentration of that ion.

The following table summarizes the potential sensing mechanisms for 4-(Iminomethyl)benzamide:

Sensing MechanismPrinciplePotential Analyte
Colorimetric Change in UV-Vis absorption spectrum upon analyte binding.Metal Ions, Anions
Fluorescence Modulation of emission properties (quenching or enhancement) upon analyte binding. nih.govMetal Ions, Anions
Electrochemical Alteration of redox properties of the sensor molecule upon analyte binding, detected by techniques like cyclic voltammetry. researchgate.netmdpi.comMetal Ions

Catalytic Applications of 4 Iminomethyl Benzamide 9ci and Its Derivatives

Organocatalysis via Imine Functionality

The imine group (C=N) is a cornerstone of organocatalysis, primarily through its ability to form activated iminium ions. While direct catalytic applications of the parent 4-(iminomethyl)benzamide are not extensively documented, the principles of iminium catalysis are well-established and applicable to its derivatives. In this mode of activation, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and enabling stereoselective conjugate additions. nih.gov

This activation strategy is fundamental to many C-C bond-forming reactions. The general mechanism involves the reversible formation of an iminium ion from an enal and a chiral amine organocatalyst. This activation facilitates the attack of a nucleophile, leading to the formation of a new C-C bond in a highly stereocontrolled manner. nih.govrsc.org This type of catalysis has been successfully applied to the conjugate addition of a wide variety of carbon-centered radicals to both aliphatic and aromatic enals. nih.gov The imine functionality within derivatives of 4-(iminomethyl)benzamide provides a site for such catalytic activation, suggesting its potential in asymmetric synthesis. The formation of the imine bond itself is a reversible reaction, a key feature of dynamic covalent chemistry, which allows for "proof-reading" and the formation of the most thermodynamically stable products. rsc.org

Homogeneous Catalysis: Ligand Design for Transition Metal Catalysts

The 4-(iminomethyl)benzamide scaffold is an effective ligand for transition metal catalysts. The imine nitrogen and the amide oxygen can act as a bidentate chelate, coordinating with a metal center to form a stable complex. researchgate.netnih.gov This coordination can enhance the catalytic activity and selectivity of the metal.

Schiff base complexes, which are structurally related to 4-(iminomethyl)benzamide, have been widely studied in coordination chemistry. biointerfaceresearch.comijacskros.com For example, transition metal (II) complexes of Schiff bases derived from 2-aminobenzamide (B116534) show that the ligand coordinates with the metal ion through the imine nitrogen and the carbonyl oxygen. researchgate.net Similarly, novel transition metal (II) complexes with a Schiff base derived from 2-aminobenzohydrazide and 4-methylbenzaldehyde (B123495) have been synthesized and characterized, demonstrating the versatility of the benzamide-imine structure in forming stable metal complexes. biointerfaceresearch.com

These complexes have shown catalytic potential in various reactions. The specific geometry and electronic environment provided by the ligand around the metal center are crucial for the catalytic performance. For instance, Ni(II) and Zn(II) complexes with a Schiff base derived from 2-aminobenzamide and thiophene-2-carbaldehyde (B41791) have been synthesized, with spectral studies suggesting a distorted octahedral geometry for the Ni(II) complexes and a tetrahedral geometry for the Zn(II) complexes. researchgate.net Such structural variations can profoundly influence the catalytic outcome of reactions. The development of imidazole-based N,N-bidentate ligands for manganese-catalyzed reactions further underscores the importance of the ligand structure in achieving efficient catalysis. nih.govrsc.org

Heterogeneous Catalysis: Immobilization of 4-(Iminomethyl)benzamide (9CI) on Solid Supports

To enhance reusability and simplify product purification, homogeneous catalysts based on 4-(iminomethyl)benzamide derivatives can be immobilized on solid supports, converting them into heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net

Common solid supports include silica (B1680970), magnetic nanoparticles, and polymers. science.gov For instance, a derivative of 4-(iminomethyl)benzamide, specifically (E)-N-methyl-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide, has been synthesized with a triethoxysilyl group. mdpi.com This functional group allows for covalent grafting onto silica-based materials, effectively immobilizing the catalytic species.

Another prominent strategy involves the use of magnetic nanoparticles. Two magnetic nanoparticle-supported Schiff base complexes, featuring a 2-(((4-(1-iminoethyl)phenyl)imino)methyl)phenol ligand with either Cu(II) or Zn(II), have been successfully used for the synthesis of 1-amidoalkyl-2-naphthols. researchgate.net These catalysts are easily separated from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity. researchgate.net Similarly, the immobilization of CdCl2 on functionalized filamentous silica nanoparticles (KCC-1) has created an efficient heterogeneous catalyst for the synthesis of amidoalkyl naphthol derivatives under solvent-free conditions. semanticscholar.org The development of Brønsted acidic ionic liquid gels also represents a method for creating recyclable catalysts for the synthesis of benzimidazoles and related heterocycles. acs.org

Role in Organic Transformation Pathways (e.g., C-C bond formation, oxidation, reduction)

Catalysts derived from 4-(iminomethyl)benzamide are active in a variety of fundamental organic transformations.

C-C Bond Formation: Carbon-carbon bond formation is a central process in organic synthesis. youtube.com Catalysts based on the 4-(iminomethyl)benzamide scaffold have been employed in several such reactions. As mentioned, nanoparticle-supported Cu(II) and Zn(II) Schiff base complexes catalyze the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, a reaction that forms a key C-C bond. researchgate.net Organocatalytic systems that rely on iminium ion activation are particularly adept at facilitating enantioselective Michael additions, a powerful method for C-C bond formation. nih.govresearchgate.net Furthermore, rhodium(III)-catalyzed intramolecular annulation of benzamides with allylic alcohols provides access to azepinone derivatives, showcasing another C-C bond-forming application. science.gov

Oxidation: Derivatives of 4-(iminomethyl)benzamide are also used in oxidation catalysis. Schiff base functionalized 1,2,3-triazolylidene nickel complexes have been explored for the oxidation of styrene (B11656) to benzaldehyde, a valuable industrial chemical. mdpi.com Using hydrogen peroxide as a green oxidant, these complexes show good catalytic activity and high selectivity for benzaldehyde. mdpi.com One specific complex achieved 88% conversion of styrene with 70% selectivity to benzaldehyde. mdpi.com The catalytic performance of a layered double hydroxide-immobilized copper complex was also studied for the solvent-free oxidation of ethylbenzene, which yielded acetophenone (B1666503) as the major product with a conversion of up to 80.54%. researchgate.net

Reduction: While less documented for the specific parent compound, transition metal complexes are widely used for reduction reactions. The electronic properties of ligands like 4-(iminomethyl)benzamide can be tuned to facilitate hydrogenation and other reduction pathways. The general field of heterogeneous catalysis has seen MoS2 used for the reduction of benzene (B151609) derivatives, indicating the potential for supported catalysts based on the title compound's scaffold to be applied in similar transformations. researchgate.net

Electrochemical Behavior and Non Biological Applications of 4 Iminomethyl Benzamide 9ci

Cyclic Voltammetry and Chronoamperometry Studies of Redox Processes

There is a lack of published studies detailing the cyclic voltammetry (CV) and chronoamperometry of 4-(iminomethyl)benzamide. Typically, CV is employed to investigate the redox behavior of a compound by measuring the current response to a sweeping potential. nih.gov This analysis would reveal the oxidation and reduction potentials of the imine and benzamide (B126) functional groups. For a complete study, parameters such as peak potentials (Epa, Epc) and peak currents (ipa, ipc) would be recorded at various scan rates.

Similarly, chronoamperometry, which measures the current as a function of time at a fixed potential, could provide insights into the kinetics of the electrochemical reactions. However, specific voltammograms and chronoamperograms for 4-(iminomethyl)benzamide are not present in the available scientific literature. For context, studies on other benzamide derivatives, such as certain nitro-substituted benzamides, have shown that the electrochemical behavior involves multiple reduction and oxidation steps corresponding to the various functional groups. tubitak.gov.tr

Understanding Electron Transfer Mechanisms and Kinetics

Without experimental data from techniques like cyclic voltammetry, a detailed understanding of the electron transfer mechanisms and kinetics for 4-(iminomethyl)benzamide remains speculative. The analysis of CV data, for instance, by examining the relationship between peak currents and the square root of the scan rate, can determine if a process is diffusion-controlled. Furthermore, the separation between anodic and cathodic peak potentials (ΔEp) is a key indicator of the reversibility of an electron transfer process. A reversible one-electron process typically exhibits a ΔEp of approximately 59/n mV (where n is the number of electrons transferred) at 25°C. Deviations from this value suggest quasi-reversible or irreversible kinetics, which can be influenced by factors like slow electron transfer rates or coupled chemical reactions. researchgate.net

Applications in Energy Storage and Conversion Devices (e.g., Dye-Sensitized Solar Cells, beyond biological context)

There is no available research demonstrating the application of 4-(iminomethyl)benzamide in non-biological energy storage or conversion devices such as dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic cell that utilizes a sensitizing dye adsorbed onto a semiconductor surface to absorb light and generate electrons. mdpi.com The efficiency of a DSSC is highly dependent on the electronic and photophysical properties of the dye, including its absorption spectrum, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com While organic molecules containing both donor and acceptor moieties are of interest as potential dyes, there are no studies that have synthesized, characterized, and tested 4-(iminomethyl)benzamide for this purpose. Computational studies on other D-π-A (Donor-π bridge-Acceptor) dyes have been used to predict their performance, but no such data exists for the target compound. mdpi.com

Emerging Research Directions and Future Prospects for 4 Iminomethyl Benzamide 9ci

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Imine-Based Materials)

The integration of imine-based materials, for which 4-(iminomethyl)benzamide serves as a potential precursor, into advanced manufacturing techniques like additive manufacturing (AM), or 3D printing, is a burgeoning field. acs.orgfrontiersin.org The unique properties of the imine bond—specifically its dynamic and reversible nature—are being harnessed to create novel polymers with desirable characteristics for 3D printing, such as self-healing and degradability. ibmmpolymerbiomaterials.comrsc.org

Researchers have successfully developed dynamic and degradable elastomeric networks for 3D printing. ibmmpolymerbiomaterials.com These materials, often based on star-shaped copolymers with multiple amine and aldehyde functionalities, form crosslinked networks via imine bonds. ibmmpolymerbiomaterials.com This strategy allows for the creation of soft, elastomeric devices that can self-heal at physiological temperatures and are compatible with Fused Deposition Modeling (FDM) 3D printing. ibmmpolymerbiomaterials.com Biobased photopolymer resins containing dynamic imine bonds are also being developed for Digital Light Processing (DLP) 3D printing. nih.govacs.org These resins can be rapidly cured under UV light to produce rigid, thermally stable objects that are also reprocessable and recyclable due to the reversible nature of the imine linkages. nih.govacs.org

The development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets, has also benefited from imine chemistry. Biobased imine vitrimers, synthesized from monomers like vanillin (B372448) derivatives, have been prepared and successfully 3D printed. acs.orgupc.edu These materials exhibit good thermal stability and mechanical properties, and their vitrimeric nature allows for stress relaxation, mechanical recycling, and self-repair. acs.orgupc.edu The ongoing research into these printable, functional polymers highlights a significant future role for imine-containing compounds in creating customized, smart, and sustainable products through additive manufacturing. nih.gov

Table 1: Imine-Based Polymers in 3D Printing

Polymer Type 3D Printing Method Key Features Potential Applications
Dynamic Elastomeric Networks Fused Deposition Modeling (FDM) Self-healing at 37°C, degradable, soft mechanics Biomedical devices, soft robotics ibmmpolymerbiomaterials.com
Biobased Photopolymer Resins Digital Light Processing (DLP) Biobased, fast reprocessing, recyclable Sustainable rigid printed objects nih.govacs.org
Imine Vitrimers Digital Light Processing (DLP) Biobased, reprocessable, self-repairing, good thermal stability Advanced composites, complex high-resolution shapes acs.orgupc.edu

Sustainable Synthesis and Degradation Pathways

The principles of green chemistry are increasingly being applied to the synthesis and end-of-life considerations for chemical compounds, and imines are no exception. For precursors like 4-(iminomethyl)benzamide, the focus is on developing environmentally benign synthesis routes and understanding their degradation into non-harmful components.

Sustainable Synthesis: Traditional methods for imine synthesis often require harsh conditions or toxic catalysts. mdpi.com Recent research has demonstrated several greener alternatives. One novel approach uses freshly squeezed citrus juice as both the solvent and acid catalyst for imine formation at room temperature, aligning with principles like the use of safer chemicals and energy efficiency. tandfonline.com Other green methods include using heterogeneous catalysts like Amberlyst® 15 in solventless conditions, which allows for easy separation and recycling of the catalyst. peerj.com The use of deep eutectic solvents (DES), such as those formed from acetic acid and menthol, provides a green medium that can act as both solvent and catalyst, eliminating the need for toxic processes and allowing for milder reaction conditions. rsc.org Furthermore, protocols using supercritical carbon dioxide (sc-CO₂) as a non-toxic, removable solvent and promoter have been developed, where the reaction is autocatalytic due to the in-situ formation of carbonic acid. chemistryviews.org Transition metal catalysis, particularly with copper, is also being explored for the direct oxidative coupling of amines to form imines under greener conditions. rsc.org

Degradation Pathways: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which makes it a key functional group for creating degradable polymers. researchgate.netacs.orgresearchgate.net This property is being exploited to design "transient electronics" and other materials that can break down on demand. acs.org Research into "Green Dynamers" has shown that connecting biodegradable polyester (B1180765) units with reversible imine bonds creates polymers that are doubly degradable. rsc.org These materials are stable in air but readily disintegrate in water as the imine bonds hydrolyze, breaking the polymer into smaller oligomers which can then be biodegraded. rsc.org The degradation rate can be controlled by factors such as the hydrophilicity of the polymer and the number of imine groups in the chain. acs.orgrsc.org Studies on imine-based semiconducting polymers have shown that their degradation lifetimes can be tuned by altering the molecular design, which affects properties like aggregation and hydrophilicity, thereby controlling the rate of acid-triggered hydrolysis. acs.org

Table 2: Comparison of Green Synthesis Methods for Imines

Method Catalyst/Medium Conditions Advantages
Citrus Juice Citric Acid in Juice Room Temperature Renewable, non-toxic, energy-efficient tandfonline.com
Heterogeneous Catalysis Amberlyst® 15 Solvent-free, Room Temp. Catalyst is recyclable, easy product separation peerj.com
Deep Eutectic Solvents Acetic acid/Menthol Mild heat Green solvent, catalyst and solvent in one rsc.org
Supercritical CO₂ Autocatalytic (Carbonic Acid) 35-55 °C, 8-15 MPa Non-toxic solvent, no catalyst residue, high yields chemistryviews.org

Exploration in Novel Materials Science Architectures (e.g., COFs, MOFs with imine linkages)

The precise and strong, yet reversible, nature of the imine bond makes it exceptionally suitable for the bottom-up construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com Molecules like 4-(iminomethyl)benzamide can serve as the building blocks (or "linkers") for these advanced architectures.

Covalent Organic Frameworks (COFs): Imine-linked COFs are a significant class of porous polymers due to their high stability, tunable porosity, and ordered crystalline structures. mdpi.combohrium.com They are typically synthesized through the condensation reaction of multifunctional amines and aldehydes. mdpi.comnih.gov The reversibility of the imine bond formation is crucial as it allows for "error-checking" during synthesis, leading to highly crystalline materials with fewer defects. mdpi.com These materials are being explored for a wide range of applications, including gas storage, catalysis, and drug delivery. mdpi.comnih.gov For instance, imine-linked COFs have been used as carriers for the pH-dependent release of anticancer drugs. nih.gov The development of catalytic and green synthesis routes, such as using scandium triflate catalysts or deep eutectic solvents, is making the production of imine COFs more efficient and sustainable. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs): Imine chemistry is also extensively used in the field of MOFs. acs.org One major application is the postsynthetic modification of MOFs. acs.orgresearchgate.net In this approach, an existing MOF with free amine groups on its linkers can be reacted with an aldehyde to introduce imine functionality into the pores, thereby altering the MOF's properties for specific applications like chiral separation. acs.orgresearchgate.net Another strategy involves the in situ formation of an imine-containing linker from amine and aldehyde precursors, which then coordinates with metal ions to form the MOF structure. acs.org This method has been used to create zirconium-based MOFs for CO₂ capture and as catalyst supports. acs.org Furthermore, imine bonds have been employed to direct the assembly of polyoxometalate-based MOFs (POMOFs), combining the catalytic activity of polyoxometalates with the structural diversity of MOFs for enhanced catalytic performance. rsc.org

Table 3: Features of Imine-Linked Porous Architectures

Framework Type Key Components Bonding Key Features
COF Organic linkers (e.g., amines, aldehydes) Covalent (Imine) High crystallinity, permanent porosity, high stability, tunable functionality mdpi.comrsc.org
MOF Metal ions/clusters + Organic linkers Coordination + Covalent (Imine) Ultra-high surface area, tunable pore size, functionalizable pores acs.orgacs.org

Interdisciplinary Research with Nanoscience and Advanced Engineering Fields

The functional versatility of the imine group in molecules like 4-(iminomethyl)benzamide facilitates its use in interdisciplinary research, particularly at the interface of nanoscience and advanced engineering. This includes the development of smart nanocomposites, sensors, and other functional materials.

Nanoscience Applications: In nanoscience, imine chemistry is utilized for the synthesis and functionalization of nanoparticles. nano.goviberdrola.com For example, imine-containing ligands can form stable complexes with metal ions, which can then serve as precursors for creating nano-sized metal or metal oxide particles with controlled size and morphology. mdpi.com Poly(ethylene imine) (PEI), a polymer rich in amine groups, can be used to protect and stabilize metallic nanoparticles, such as copper, preventing their oxidation and allowing them to be used in applications like conductive inks. acs.org The abundant amine groups in PEI can also be crosslinked to form hydrogels capable of loading metal ions to create nanocomposites with catalytic properties. acs.org The dynamic nature of the imine bond is also central to dynamic covalent chemistry, a powerful tool in molecular nanotechnology for constructing complex molecular machines and robust, self-assembled structures. rsc.orgresearchgate.net

Advanced Engineering Applications: In advanced engineering, imine chemistry contributes to the creation of functional and smart materials. Self-healing polymers are a prime example, where the reversible nature of imine bonds allows materials to repair themselves after damage. rsc.org By incorporating both dynamic imine bonds and metal-ligand coordination, researchers have created soft polymers that are ultra-stretchable, can be degraded under mild conditions, and exhibit autonomous self-healing, making them suitable for applications like flexible pressure sensors. rsc.org Furthermore, imine-based semiconducting polymers are being investigated for use in organic electronics. researchgate.net The ability to create degradable versions of these polymers by incorporating hydrolyzable imine bonds addresses the growing concern of electronic waste, paving the way for more sustainable electronic devices. researchgate.netresearchgate.net

Table 4: Interdisciplinary Applications of Imine Functionality

Field Application Role of Imine Chemistry Example Material/System
Nanoscience Nanoparticle Synthesis Ligand for metal ion complexation and control of particle size Nano-sized metal complexes mdpi.com
Nanoscience Nanoparticle Stabilization Surface protection and functionalization Poly(ethylene imine)-protected copper nanoparticles acs.org
Advanced Engineering Self-Healing Materials Reversible covalent bonds enabling autonomous repair Self-healing siloxane polymers with imine and metal-ligand bonds rsc.org
Advanced Engineering Transient Electronics Creating degradable backbones in semiconducting polymers Degradable poly(azomethine)s researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Benzamide, 4-(iminomethyl)- (9CI), and how can reaction conditions be optimized?

  • Methodology : A plausible route involves formylation of 4-aminobenzamide followed by imine formation. For example, formylation using DMF/POCl₃ generates 4-formylbenzamide (CAS 6051-41-8; see ), which can react with ammonia or amines under controlled pH to yield the iminomethyl derivative. Optimization includes monitoring reaction temperature (e.g., 0–5°C for formylation) and using anhydrous conditions to minimize hydrolysis. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .
  • Challenges : Competing side reactions, such as over-oxidation or hydrolysis of the imine group, require careful pH control and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the iminomethyl group?

  • Spectroscopy :

  • NMR : ¹H NMR can confirm the imine proton (δ ~8.5–9.5 ppm, singlet) and distinguish it from aldehyde or amine protons. ¹³C NMR identifies the imine carbon (δ ~160–170 ppm) .
  • IR : The C=N stretch appears near 1640–1690 cm⁻¹, distinct from C=O (1680–1720 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement; ) resolves the planar geometry of the iminomethyl group and hydrogen-bonding interactions .

Q. What stability considerations are necessary for handling and storing this compound?

  • Storage : Store at room temperature in airtight, light-resistant containers under nitrogen to prevent oxidation or moisture absorption (similar to 4-formylbenzamide in ).
  • Decomposition Risks : The imine group is prone to hydrolysis in acidic or humid conditions. Stability tests (TGA/DSC) under varying humidity and temperature are recommended .

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